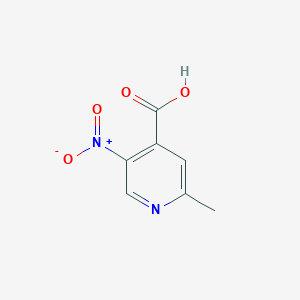

2-Methyl-5-nitroisonicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-5-nitroisonicotinic acid, also known as MNIA, is a chemical compound that has gained significant interest in science research due to its potential implications in various fields. It has a molecular weight of 182.14 .

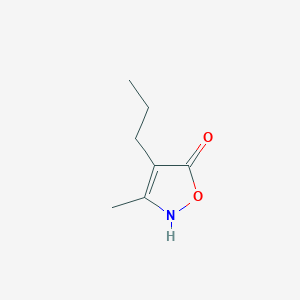

Molecular Structure Analysis

The molecular formula of 2-Methyl-5-nitroisonicotinic acid is C7H6N2O4 . The InChI key and code can provide more detailed information about its molecular structure .More detailed physical and chemical properties, such as storage temperature and physical form, can be found in the product documentation .

Scientific Research Applications

1. Biological Sulfhydryl Group Determination

A study highlights the synthesis of an aromatic disulfide, useful for determining sulfhydryl groups in biological materials. This compound, synthesized from 5,5′-dithiobis(2-nitrobenzoic acid), showed promise in biological applications, particularly in studying reactions with blood and potentially investigating the role of reduced heme in splitting disulfide bonds (Ellman, 1959).

2. Nicotinic Acid Production and Industrial Applications

Research discusses nicotinic acid's production methods and its significance as an essential nutrient and antipelagic agent. The study emphasizes the need for green chemistry approaches in producing nicotinic acid, considering the environmental impact of current methods. The review suggests exploring ecological methods for producing nicotinic acid from commercially available raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine, focusing on potential industrial applications (Lisicki, Nowak, & Orlińska, 2022).

3. Oxidative Amination of Nitropyridines

A study explored the reaction of 3-nitropyridine with various amines, achieving high regioselectivity and yielding compounds like 2-amino-5-nitropyridine. This research could offer insights into the synthesis and potential applications of nitropyridine derivatives, including 2-Methyl-5-nitroisonicotinic acid, in various chemical and industrial contexts (Bakke & Svensen, 2001).

4. Synthesis and Antimicrobial Activities of Schiff Base Derivatives

A novel carboxylic acid, 2-{[5-(2-nitrophenyl)furan-2-yl]methyleneamino}benzoic acid (HOBZ), was synthesized and used to produce di- and triorganotin(IV) carboxylates. These compounds demonstrated significant in vitro antimicrobial activity against a range of fungi and bacteria, and their low toxicity at MIC50 concentrations suggests potential biomedical applications (Dias et al., 2015).

5. Synthesis of Neonicotinoid Insecticides

A research program in 1985 focused on synthesizing novel nitroimino heterocycles, including 2-nitroimino-hexahydro-1,3,5-triazines, for insecticidal activity. This study led to the discovery of thiamethoxam, a second-generation neonicotinoid, showcasing the chemical's broad-spectrum insecticidal activity and its role in integrated pest management programs (Maienfisch et al., 2001).

Safety and Hazards

properties

IUPAC Name |

2-methyl-5-nitropyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-4-2-5(7(10)11)6(3-8-4)9(12)13/h2-3H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSSTXJBEAIFEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-nitroisonicotinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chlorophenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]quinazolin-4-one](/img/structure/B2424889.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(2,6-dimethylmorpholin-4-yl)sulfonyl]ethyl}propanamide](/img/structure/B2424891.png)

![2,5-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2424892.png)

![N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2424900.png)

![2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2424905.png)

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2424906.png)